molecular formula C14H23NO10 B14807054 (2S,4S,5R,6R)-5-Acetamido-6-((1R,2S)-3-acetoxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxytetrahydro-2H-pyran-2-carboxylic acid

(2S,4S,5R,6R)-5-Acetamido-6-((1R,2S)-3-acetoxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B14807054
M. Wt: 365.33 g/mol
InChI Key: NIEBVOWRRSQMQG-NSPKLCQLSA-N
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Description

N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate is a derivative of N-acetylneuraminic acid, a member of the sialic acid family. Sialic acids are a group of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play a crucial role in cellular recognition, signaling, and pathogen interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate involves multiple steps. One common method includes the methylation of N-acetylneuraminic acid at the 2-O position followed by acetylation at the 9-O position. The reaction conditions typically involve the use of methylating agents such as methyl iodide and acetylating agents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound often employs chemoenzymatic methods due to their efficiency and specificity. One-pot multienzyme (OPME) systems are particularly effective, allowing for the simultaneous execution of multiple enzymatic reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of N-acetylneuraminic acid, such as ketone, alcohol, and substituted derivatives .

Scientific Research Applications

N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate involves its interaction with specific molecular targets such as sialic acid-binding proteins. These interactions can influence cellular processes like adhesion, signaling, and immune response. The compound can also act as a receptor for certain pathogens, facilitating their entry into host cells .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic Acid: The parent compound, which lacks the methyl and acetyl modifications.

    N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.

    2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: A highly acetylated derivative of N-acetylneuraminic acid

Uniqueness

N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate is unique due to its specific methylation and acetylation pattern, which can significantly alter its biochemical properties and interactions compared to other sialic acid derivatives .

Properties

Molecular Formula

C14H23NO10

Molecular Weight

365.33 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9-,10+,11+,12+,14-/m0/s1

InChI Key

NIEBVOWRRSQMQG-NSPKLCQLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)O)O)(C(=O)O)OC)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O

Origin of Product

United States

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